molecular formula C25H31NO B14501859 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one CAS No. 63645-06-7

6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one

Cat. No.: B14501859
CAS No.: 63645-06-7
M. Wt: 361.5 g/mol
InChI Key: FPOPBTWACOJBIW-UHFFFAOYSA-N
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Description

6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one typically involves the formation of the bicyclic core through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of bases and solvents such as ethanol, with reaction times varying from a few hours to several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism by which 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is unique due to its combination of a bicyclic nitrogen-containing core with diphenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63645-06-7

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

6-(2-azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one

InChI

InChI=1S/C25H31NO/c1-2-24(27)25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)17-18-26-19-20-13-15-23(26)16-14-20/h3-12,20,23H,2,13-19H2,1H3

InChI Key

FPOPBTWACOJBIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN1CC2CCC1CC2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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